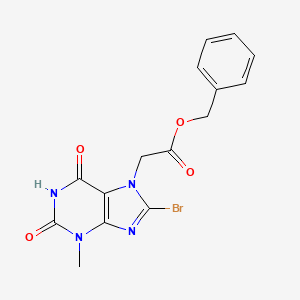

Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate

Descripción

Propiedades

IUPAC Name |

benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O4/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)7-10(21)24-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCGFHYFNVMFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Protocols for synthesizing benzyl esters of heterocyclic acids

Advanced Protocols for the Synthesis of Benzyl Esters of Heterocyclic Acids: A Mechanistic and Practical Guide

Introduction Benzyl esters are indispensable in organic synthesis and drug development. They serve as robust protecting groups for carboxylic acids, uniquely cleavable via mild hydrogenolysis (Pd/C, H2) without disturbing acid- or base-labile functionalities. Furthermore, benzylation is frequently employed to enhance the lipophilicity and membrane permeability of active pharmaceutical ingredients (APIs), as seen in prodrugs like benzyl nicotinate [2].

However, the esterification of heterocyclic acids (e.g., pyridinecarboxylic acids, indole-carboxylic acids, thiazole-carboxylic acids) presents distinct mechanistic hurdles. These molecules often exist as zwitterions, rendering them insoluble in standard non-polar organic solvents. Additionally, the presence of basic or nucleophilic heteroatoms can interfere with traditional acid-catalyzed (Fischer-Speier) or coupling-reagent-based (Steglich) esterification pathways, leading to N-alkylation or N-acylation side reactions [1].

This technical guide outlines field-proven, self-validating protocols for synthesizing benzyl esters of heterocyclic acids, emphasizing the causality behind reagent selection and reaction conditions.

Strategic Decision Matrix Selecting the optimal benzylation protocol depends entirely on the electronic and steric nature of the heterocycle.

Decision tree for selecting the optimal benzyl esterification method for heterocyclic acids.

Protocol 1: Base-Promoted Alkylation (The Benzyl Halide Route) For heterocycles containing basic nitrogens (e.g., nicotinic acid, picolinic acid), traditional coupling agents can inadvertently activate the heteroatom. The base-promoted alkylation using benzyl bromide bypasses this by directly exploiting the nucleophilicity of the carboxylate anion [1].

Mechanistic Causality: Heterocyclic acids are deprotonated by a mild base to form a carboxylate. While potassium carbonate (K2CO3) is commonly used [3], cesium carbonate (Cs2CO3) is vastly superior for zwitterionic substrates. The larger ionic radius of the Cs+ cation results in lower charge density, which weakens the ion-pairing with the carboxylate. This generates a "naked," highly nucleophilic carboxylate that rapidly undergoes an SN2 substitution with benzyl bromide, minimizing reaction times and side-product formation [1].

Mechanistic workflow of the base-promoted alkylation using Cesium Carbonate.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend the heterocyclic acid (1.0 equiv, e.g., 2-bromonicotinic acid) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent that readily dissolves zwitterionic species and accelerates SN2 reactions.

-

Base Addition: Add anhydrous Cs2CO3 (1.5 equiv) in one portion. Stir the suspension at ambient temperature for 30 minutes. The mixture will often transition from a suspension to a homogeneous or finely dispersed solution as the cesium carboxylate forms.

-

Alkylation: Dropwise add benzyl bromide (1.2 equiv) via syringe. Self-Validation: A mild exotherm may be observed; monitor the internal temperature to ensure it does not exceed 30 °C to prevent poly-alkylation or degradation.

-

Monitoring: Stir the reaction at room temperature (or heat to 50 °C if sterically hindered) for 2–4 hours. Monitor via TLC (typically 3:1 Hexanes/Ethyl Acetate). The disappearance of the baseline spot (free acid) and the appearance of a high-Rf UV-active spot confirms conversion.

-

Work-up: Quench the reaction by pouring it into ice-cold distilled water (5 volumes relative to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol 2: Modified Steglich Esterification For heterocycles lacking highly nucleophilic nitrogens (e.g., oxygen/sulfur heterocycles or N-protected indoles), the Steglich esterification offers a mild, room-temperature alternative [4].

Mechanistic Causality: The reaction utilizes a carbodiimide to activate the carboxylic acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, attacking this intermediate to form a highly reactive N-acylpyridinium species, which is subsequently trapped by benzyl alcohol [5]. We mandate the use of EDC·HCl over traditional DCC. DCC generates dicyclohexylurea (DCU), which is notoriously difficult to separate from the product. EDC·HCl generates a water-soluble urea byproduct that is effortlessly removed during aqueous workup [4].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the heterocyclic acid (1.0 equiv) and Benzyl alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

-

Catalyst Addition: Add DMAP (0.1 equiv). Causality: Catalytic DMAP is sufficient; excess DMAP can lead to unwanted base-catalyzed side reactions or difficult removal.

-

Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise. Causality: Cooling prevents the premature rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea (Mumm rearrangement).

-

Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Work-up (Self-Validating): Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (removes DMAP and unreacted EDC), saturated NaHCO3 (removes unreacted acid), and brine. Self-Validation: If the organic layer is free of the starting acid by TLC after the NaHCO3 wash, the extraction is successful.

-

Isolation: Dry over MgSO4, concentrate, and purify via recrystallization or chromatography.

Quantitative Data: Method Comparison

To facilitate protocol selection, the following table summarizes the quantitative metrics and operational parameters of the primary esterification methods.

| Esterification Method | Reagents | Ideal Substrate Scope | Typical Yield | Key Advantage | Major Limitation |

| Base-Promoted Alkylation | BnBr, Cs2CO3, DMF | Pyridines, unprotected indoles, zwitterions | 75 - 95% | Avoids N-acylation; highly scalable | Generates bromide waste; requires polar aprotic solvents |

| Modified Steglich | BnOH, EDC·HCl, DMAP | Furans, thiophenes, N-protected heterocycles | 70 - 90% | Mild room-temperature conditions | Basic heterocycles interfere with DMAP catalysis |

| Acid Chloride | SOCl2, BnOH, Et3N | Sterically hindered acids | 60 - 85% | Overcomes severe steric hindrance | Harsh acidic conditions; incompatible with fragile rings |

Conclusion The synthesis of benzyl esters from heterocyclic acids requires a nuanced understanding of the substrate's electronic environment. While the Steglich esterification remains a staple for standard carboxylic acids, the base-promoted alkylation utilizing Cesium Carbonate and Benzyl Bromide stands out as the most robust, self-validating system for complex, nitrogen-containing heterocycles. By strictly controlling the nucleophilicity of the carboxylate and leveraging phase-appropriate workups, researchers can achieve high-purity benzyl esters suitable for advanced drug development pipelines.

References

-

Benchchem. "An In-depth Technical Guide to the Synthesis of Benzyl 2-bromonicotinate." Benchchem.

-

CymitQuimica. "CAS 94-44-0: Benzyl nicotinate." CymitQuimica.

-

SciELO. "Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate - The Aromatic Unit of Calicheamicin γ1." SciELO.

-

Green Chemistry (RSC Publishing). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." RSC.

-

Synthetic Communications. "Direct, High-Yield Esterification of Carboxylic Acids." Taylor & Francis.

Decoding the Purine Scaffold: Advanced Analytical Strategies for Structural Elucidation and Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Purine derivatives—ranging from endogenous nucleosides to synthetic kinase inhibitors and antiviral agents—are foundational to modern pharmacology[1]. Characterizing these nitrogen-rich heterocycles presents unique analytical challenges due to their high polarity, structural isomerism (e.g., N7 vs. N9 alkylation), and dynamic tautomeric equilibria[2][3].

As an Application Scientist, I approach purine characterization not merely as a checklist of techniques, but as a self-validating system. In this framework, orthogonal data streams from Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) must converge to provide unambiguous structural and quantitative proof. This guide details the causality behind these experimental choices and provides robust, field-proven protocols.

Structural Elucidation: The Causality of NMR Experimental Design

Standard 1D ¹H and ¹³C NMR often fall short for purines due to the lack of attached protons on the core pyrimidine and imidazole rings[4]. To establish connectivity, 2D NMR techniques, particularly ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), are essential. HMBC differentiates N7- and N9-regioisomers by revealing three-bond scalar couplings between alkyl substituents and the quaternary carbons (C4, C5, or C8) of the purine core[5].

The Tautomerism Challenge

Unsubstituted purines undergo rapid proton exchange between the N7 and N9 positions at room temperature. This rapid exchange averages the NMR signals, obscuring the true tautomeric ratio[3]. To resolve this, we employ low-temperature NMR combined with ¹⁵N spectroscopy. The chemical shift of ¹⁵N is highly sensitive to its protonation state (imine vs. amine character)[6]. By cooling the sample, we slow the exchange rate ( kex ) below the NMR timescale, effectively "freezing" the tautomers into distinct, observable species[3].

Causality of low-temperature NMR to resolve purine N7/N9 tautomeric exchange.

Protocol 1: Low-Temperature NMR for Tautomeric Resolution

-

Sample Preparation: Dissolve 10–15 mg of the highly pure purine derivative in 0.6 mL of anhydrous DMF-d₇.

-

Causality: DMF-d₇ is selected over the more common DMSO-d₆ because it maintains a liquid state at sub-zero temperatures (down to ~213 K) while providing excellent solvation for polar heterocycles[3].

-

-

Probe Tuning & Temperature Calibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a Variable Temperature (VT) unit. Calibrate the VT unit using a methanol standard to ensure accurate internal temperature readings at 213 K.

-

Acquisition (¹H and ¹⁵N HMQC/HMBC): Acquire standard ¹H spectra at 298 K to establish a baseline. Gradually lower the temperature to 213 K in 10 K increments, allowing 15 minutes for thermal equilibration at each step.

-

Data Processing: At 213 K, observe the decoalescence of the time-averaged signals into two distinct sets of peaks representing the N7-H and N9-H tautomers. Integrate the separated signals to quantify the tautomeric equilibrium[3].

Chromatographic Separation and Mass Spectrometry (LC-MS/MS)

While NMR provides absolute structural connectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) delivers the sensitivity required for purity assessment, pharmacokinetic profiling, and trace impurity identification. Purines, being basic heterocycles, are highly amenable to positive electrospray ionization (ESI+).

The Chromatographic Strategy

Reversed-phase HPLC utilizing C18 columns is the standard, but the mobile phase dictates the success of the assay. We strictly avoid non-volatile buffers (like phosphate) which suppress ionization and foul the MS source. Instead, we use 0.1% formic acid in water and acetonitrile. Formic acid serves a dual purpose: it suppresses silanol ionization on the stationary phase (improving peak shape) and provides an abundant proton source to drive [M+H]+ formation in the ESI source.

Comprehensive analytical workflow for purine derivative characterization.

Protocol 2: LC-MS/MS Profiling of Purine Regioisomers

-

Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in LC-MS grade Water) and Solvent B (0.1% Formic Acid in LC-MS grade Acetonitrile).

-

Column Selection: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm) maintained at 40 °C to reduce backpressure and improve mass transfer kinetics.

-

Gradient Elution: Initiate at 5% B, holding for 1 minute, then ramp to 95% B over 10 minutes.

-

Causality: A shallow gradient is critical for separating closely eluting N7 and N9 alkylated regioisomers, which often exhibit nearly identical polarities but differ slightly in their hydrophobic surface area[2].

-

-

MS/MS Acquisition: Operate the mass spectrometer in ESI+ mode. Utilize Multiple Reaction Monitoring (MRM) for targeted quantification or Data-Dependent Acquisition (DDA) for structural elucidation. Purines typically undergo characteristic fragmentation, such as the loss of the alkyl/sugar moiety or the retro-Diels-Alder cleavage of the pyrimidine ring[7].

Quantitative Data Presentation

To synthesize the analytical landscape, the following tables summarize the core parameters and diagnostic markers for purine characterization.

Table 1: Orthogonal Analytical Techniques for Purine Characterization

| Technique | Primary Objective | Key Advantage | Limitation |

| ¹H-¹³C HMBC NMR | Regioisomer differentiation | Unambiguous connectivity[5] | Requires high sample concentration (mg range) |

| Low-Temp ¹⁵N NMR | Tautomeric equilibrium | Direct observation of N7/N9 states[3] | Requires specialized VT probes and ¹⁵N sensitivity[6] |

| Reversed-Phase HPLC | Purity & Isomer separation | High resolution of complex mixtures | Requires careful mobile phase optimization |

| ESI-LC-MS/MS | Trace quantification & Mass | High sensitivity (pg/mL range)[7] | Cannot easily distinguish isobaric regioisomers without standards |

Table 2: Diagnostic ¹⁵N NMR Chemical Shifts for Purine Scaffolds

(Note: Referenced to Liquid NH₃)

| Nitrogen Position | Chemical Character | Typical Shift Range (ppm) | Diagnostic Utility |

|---|---|---|---|

| N1 | Imine-like | -150 to -170 | Sensitive to protonation/hydrogen bonding[6] |

| N3 | Imine-like | -150 to -170 | Shifts upfield with electron-donating groups[6] |

| N7 (Protonated) | Amine-like | -210 to -230 | Confirms the presence of N7-H tautomer[3] |

| N9 (Protonated) | Amine-like | -200 to -220 | Confirms the presence of N9-H tautomer[3][6] |

Conclusion

By integrating the structural rigor of advanced, temperature-controlled NMR techniques with the high-throughput sensitivity of LC-MS/MS, researchers can establish a self-validating analytical framework. Understanding the causality behind solvent selection, temperature control, and ionization mechanics ensures that the characterization of purine derivatives is both accurate and reproducible, ultimately accelerating downstream drug development and biological evaluation.

References

-

NMR studies of purines ResearchGate URL:[Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures ESA-IPB URL:[Link]

-

Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines PMC (PubMed Central) URL:[Link]

-

(15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations ACS Publications (The Journal of Organic Chemistry) URL:[Link]

-

Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy ResearchGate URL:[Link]

-

The Characterization of the Purine Nucleoside Phosphorylase from Agaricus bisporus and Its Potential Application in Reducing Purine Content in Beer PMC (PubMed Central) URL:[Link]

-

Quantification, isolation and characterization of a bioactive purine alkaloid from Clitoria ternatea cultivated in Iraq Plant Science Today (Horizon e-Publishing) URL:[Link]

Sources

- 1. The Characterization of the Purine Nucleoside Phosphorylase from Agaricus bisporus and Its Potential Application in Reducing Purine Content in Beer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. pubs.acs.org [pubs.acs.org]

- 7. horizonepublishing.com [horizonepublishing.com]

An In-Depth Technical Guide to the Structural Elucidation of Novel Xanthine Compounds

For Researchers, Scientists, and Drug Development Professionals

Xanthine and its derivatives represent a class of purine alkaloids with significant pharmacological and biological activities.[1][2][3] Their diverse applications, ranging from central nervous system stimulants like caffeine to therapeutic agents for respiratory and cardiovascular diseases, drive the continuous exploration of novel analogs.[1][4][5] The synthesis and isolation of these new chemical entities necessitate a robust and logical workflow for their structural characterization to understand their structure-activity relationships (SAR) and potential as drug candidates.[6][7][8][9][10]

This guide presents an integrated approach, combining spectroscopic and spectrometric techniques to build a complete and validated structural picture of novel xanthine compounds.

The Foundational Pillar: Spectroscopic & Spectrometric Analysis

The initial step in characterizing a novel xanthine compound involves a suite of spectroscopic and spectrometric methods to gather fundamental structural information.[11] This multi-faceted approach provides a system of cross-validation, where data from one technique corroborates and refines the hypotheses drawn from another.

Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition of a novel compound.[12][13] High-resolution mass spectrometry (HRMS) is particularly crucial, providing highly accurate mass measurements that allow for the confident assignment of a molecular formula.[13]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified novel xanthine compound in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions with minimal fragmentation. ESI is generally preferred for the analysis of small molecules like xanthine derivatives.

-

Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically <5 ppm).

-

Data Analysis: Process the acquired mass spectrum to determine the exact mass of the molecular ion. Use this value to calculate the elemental composition using specialized software, which will provide a list of possible molecular formulas consistent with the measured mass.

Causality in Experimental Choice: Soft ionization techniques are chosen to prevent the breakdown of the parent molecule, ensuring the primary data point is the intact molecular weight.[12] HRMS is indispensable as it significantly narrows down the potential molecular formulas, providing a critical constraint for subsequent spectroscopic analysis.[13]

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms and their connectivity.[14][15][16][17][18] For novel xanthine compounds, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

Key NMR Experiments for Xanthine Structure Elucidation:

| Experiment | Information Gained |

| ¹H NMR | Provides information on the number and chemical environment of protons. Chemical shifts, integration, and coupling patterns reveal the nature of proton-containing functional groups and their proximity to one another. |

| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environments (e.g., sp², sp³, carbonyl). |

| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals. |

| COSY (Correlation Spectroscopy) | Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals with the carbon atoms to which they are directly attached (¹JCH). |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), which is critical for piecing together the molecular skeleton. |

Experimental Protocol: A Standard Suite of NMR Experiments

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified novel xanthine compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Data Acquisition: Acquire a standard set of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). This should include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments. Adherence to IUPAC recommendations for data acquisition and reporting is crucial for data integrity and reproducibility.[19]

-

Data Processing and Interpretation: Process the raw free induction decay (FID) data using appropriate software. Analyze the resulting spectra systematically:

-

Assign proton and carbon signals based on their chemical shifts and multiplicities.

-

Use COSY to establish spin systems.

-

Use HSQC to link protons to their directly attached carbons.

-

Utilize HMBC correlations to connect the different spin systems and functional groups, ultimately building the carbon skeleton and determining the positions of substituents on the xanthine core.

-

Trustworthiness through Self-Validation: The power of this multi-pronged NMR approach lies in its self-validating nature. The connectivity information derived from HMBC must be consistent with the proton-proton couplings observed in the COSY spectrum and the direct carbon-proton attachments identified in the HSQC. Any inconsistencies signal a need for re-evaluation of the proposed structure.

Definitive Structural Confirmation: Crystallographic and Computational Methods

While spectroscopic methods provide a robust hypothesis for the molecular structure, definitive confirmation, especially regarding stereochemistry and absolute configuration, often requires additional techniques.

When a suitable single crystal of the novel xanthine compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[20][21][22][23]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choice: X-ray crystallography is the definitive method for structural determination because it directly visualizes the electron density of the atoms in the crystal lattice.[22] This provides an unparalleled level of detail and certainty about the molecular structure.

In cases where single crystals cannot be obtained, or to further bolster spectroscopic assignments, computational chemistry offers a powerful validation tool.[24] Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and other spectroscopic properties for a proposed structure.[24]

Protocol: Computational NMR Chemical Shift Prediction

-

Structure Input: Generate a 3D model of the proposed structure of the novel xanthine compound.

-

Conformational Search: Perform a conformational search to identify the lowest energy conformers of the molecule.

-

DFT Calculation: For the most stable conformers, perform a geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) NMR calculation using an appropriate level of theory (e.g., B3LYP/6-31G(d,p)).

-

Data Comparison: Compare the computationally predicted ¹H and ¹³C NMR chemical shifts with the experimental values. A strong correlation provides high confidence in the proposed structure.

Authoritative Grounding: The use of computational methods to aid in structure elucidation is a well-established practice in modern chemistry.[24] These methods provide a theoretical basis for the interpretation of experimental data.

Integrated Strategy for Structural Elucidation

A robust and efficient workflow for the structural elucidation of novel xanthine compounds integrates these techniques in a logical sequence.

Caption: An integrated workflow for the structural elucidation of novel compounds.

Method Validation and Data Reporting

For drug development and regulatory submissions, all analytical methods used for structural elucidation must be validated to ensure they are fit for purpose.[25][26][27][28][29] This involves demonstrating the method's accuracy, precision, specificity, linearity, and robustness.

Furthermore, the reporting of spectroscopic data should adhere to established standards, such as those proposed by IUPAC, to ensure data is Findable, Accessible, Interoperable, and Reusable (FAIR).[30][31]

Conclusion

The structural elucidation of novel xanthine compounds is a critical step in the journey from chemical synthesis to potential therapeutic application. By employing a synergistic combination of modern analytical techniques, guided by a logical and self-validating workflow, researchers can confidently and unambiguously determine the molecular architecture of these important molecules. This in-depth understanding of structure is fundamental to advancing the field of medicinal chemistry and developing the next generation of xanthine-based therapeutics.

References

-

Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry. Available at: [Link]

-

Mass spectrometry in the structural elucidation of natural products : Glycosides. Semantic Scholar. Available at: [Link]

-

Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules. Available at: [Link]

-

Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Journal of Natural Products. Available at: [Link]

-

Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

-

Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Nanotechnology Perceptions. Available at: [Link]

-

Design and synthesis of novel xanthine derivatives as potent and selective A2B adenosine receptor antagonists for the treatment of chronic inflammatory airway diseases. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Synthesis, Crystal Structures, and Biological Activity Evaluation of Novel Xanthine Derivatives Containing a Pyrethroid Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Chemistry & Biodiversity. Available at: [Link]

-

Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available at: [Link]

-

Recent Advances in Xanthine Oxidase Inhibitors. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Available at: [Link]

-

Recent Advances in Xanthine Oxidase Inhibitors. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Unlocking the structural analysis of alkaloids with a new metal–organic framework. Tokyo Institute of Technology. Available at: [Link]

-

Recent Advances in the Synthesis of Xanthines: A Short Review. ResearchGate. Available at: [Link]

-

Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Available at: [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology OpenCourseWare. Available at: [Link]

-

Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Bentham Science. Available at: [Link]

-

Small Molecule X-ray Crystallography. NC State University. Available at: [Link]

-

FAIR Publishing Guidelines for Spectral Data and Chemical Structures. IUPAC. Available at: [Link]

-

Computationally-assisted discovery and structure elucidation of natural products. Journal of Natural Products. Available at: [Link]

-

A transformer based generative chemical language AI model for structural elucidation of organic compounds. Journal of Cheminformatics. Available at: [Link]

-

Xanthine: Synthetic Strategy And Biological Activity. IntechOpen. Available at: [Link]

-

X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL. Available at: [Link]

-

FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ChemRxiv. Available at: [Link]

-

Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. CHIMIA International Journal for Chemistry. Available at: [Link]

-

Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC. Available at: [Link]

-

Mass Spectrometry in Natural Product Structure Elucidation. ResearchGate. Available at: [Link]

-

New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Molecular Structure Analysis of Alkaloids. JEOL. Available at: [Link]

-

VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. Available at: [Link]

-

Computational metabolomics reveals overlooked chemodiversity of alkaloid scaffolds in Piper fimbriulatum. bioRxiv. Available at: [Link]

-

Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]

-

About Small Molecule X-ray Crystallography. Diamond Light Source. Available at: [Link]

-

(PDF) Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

-

IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available at: [Link]

-

Structural Elucidation of Nucleophilic Compounds through Synergistic Coordination and Hydrogen Bonding in a Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]

-

A framework for automated structure elucidation from routine NMR spectra. Chemical Science. Available at: [Link]

-

Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules. Available at: [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]

-

Revisiting the spectroscopy of xanthine derivatives: theobromine and theophylline. Physical Chemistry Chemical Physics. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of novel xanthine derivatives as potent and selective A2B adenosine receptor antagonists for the treatment of chronic inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Recent Advances in Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. researchgate.net [researchgate.net]

- 17. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 18. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 19. spectroscopyeurope.com [spectroscopyeurope.com]

- 20. rigaku.com [rigaku.com]

- 21. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 22. diamond.ac.uk [diamond.ac.uk]

- 23. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]

- 24. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. longdom.org [longdom.org]

- 26. pharmaerudition.org [pharmaerudition.org]

- 27. scielo.br [scielo.br]

- 28. demarcheiso17025.com [demarcheiso17025.com]

- 29. wjarr.com [wjarr.com]

- 30. iupac.org [iupac.org]

- 31. iupac.org [iupac.org]

A Comprehensive Technical Guide to the Spectroscopic Analysis of N7-Acetate Substituted Purines

Introduction

Significance of N7-Substituted Purines in Drug Development and Biology

Purine analogues are a cornerstone of medicinal chemistry and chemical biology, forming the structural basis for numerous antiviral and anticancer agents. Substitution at the nitrogen atoms of the purine ring dramatically influences their biological activity, receptor binding affinity, and metabolic stability. While N9-substituted purines, which mimic natural nucleosides, have been extensively studied, their N7-isomers represent a less explored but equally promising class of compounds. N7-alkylation is a known consequence of DNA damage by methylating agents, making the study of these adducts critical for understanding mutagenesis.[1] Furthermore, compounds like the cytokinin raphanatin are naturally occurring N7-substituted purines, highlighting their biological relevance.[2] The introduction of an acetate group at the N7-position creates a unique chemical entity with altered hydrogen bonding capabilities, charge distribution, and potential as a prodrug moiety, making its unambiguous characterization essential for advancing drug discovery programs.

The Challenge of N7/N9 Isomerism

A primary challenge in the synthesis of N7-substituted purines is the frequent co-formation of the thermodynamically more stable N9-regioisomer.[2] The separation of these isomers can be difficult, and their distinct biological activities demand rigorous analytical methods to confirm the precise point of substitution. Relying on a single analytical technique is often insufficient and can lead to erroneous structural assignments. This guide provides a multi-faceted spectroscopic approach to confidently distinguish N7-acetate purines from their N9-counterparts and fully characterize their structure.

Scope of this Guide

As a Senior Application Scientist, this guide is designed to move beyond simple data reporting. It provides researchers, scientists, and drug development professionals with the underlying causality for experimental choices, detailed, field-tested protocols, and a framework for integrating multiple spectroscopic techniques. We will delve into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Vis Spectroscopy, and Vibrational Spectroscopy (IR/Raman), complemented by computational methods, to build a self-validating system for the comprehensive analysis of N7-acetate substituted purines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Fundamental Principles and Experimental Causality

NMR spectroscopy is the most definitive method for isomer differentiation. The substitution of an acetate group at N7 versus N9 creates a distinct electronic environment that uniquely influences the chemical shifts of nearby protons (¹H), carbons (¹³C), and, most diagnostically, the nitrogen atoms (¹⁵N) of the purine core. By probing these subtle but measurable differences, we can achieve unambiguous structural assignment.

¹H and ¹³C NMR Spectroscopy: Initial Fingerprinting

One-dimensional ¹H and ¹³C NMR spectra provide the initial "fingerprint" of the molecule. In ¹H NMR, the chemical shifts of the purine protons (H2, H6, H8) and the methylene protons of the acetate group are key indicators. However, it is the ¹³C NMR spectrum that often provides the first clear indication of the substitution pattern.

The electronic redistribution caused by N7-substitution has a pronounced and predictable effect on the chemical shifts of the purine ring carbons. A reliable and widely reported diagnostic marker is the chemical shift of the C5 carbon .

-

For N7-isomers , the C5 carbon is significantly more shielded (appears at a lower ppm value) compared to its position in the corresponding N9-isomer.

-

For N9-isomers , the C5 carbon is deshielded (appears at a higher ppm value).[3]

Conversely, the C4 and C8 carbons often show the opposite trend, being more deshielded in the N7-isomer.[4] These empirical rules provide a powerful first pass in isomer identification.

The following table summarizes typical chemical shift ranges observed for N7- and N9-substituted purines, which serve as a strong guideline for analyzing N7-acetate derivatives.

| Nucleus | N7-Isomer (δ, ppm) | N9-Isomer (δ, ppm) | Key Differentiating Feature |

| C4 | More Deshielded | More Shielded | The C4 resonance is typically at a higher frequency in the N7 isomer. |

| C5 | ~123 ppm (Shielded) | >130 ppm (Deshielded) | Primary Indicator: C5 chemical shift is significantly lower in the N7 isomer.[3] |

| C8 | More Deshielded | More Shielded | The C8 resonance often appears at a higher frequency in the N7 isomer. |

| CH₂ (Acetate) | ~5.0 - 5.5 ppm | ~4.8 - 5.3 ppm | The methylene protons of the N7-acetate may be slightly deshielded due to the electronic nature of the N7-position. |

¹⁵N NMR Spectroscopy: Unambiguous Isomer Determination

Directly probing the nitrogen atoms of the purine ring via ¹⁵N NMR offers the most conclusive evidence for the site of substitution. Although it requires specialized experiments due to the low natural abundance and sensitivity of the ¹⁵N isotope, the resulting data is often unequivocal.

The chemical shifts of the nitrogen atoms are highly sensitive to their immediate electronic environment. A consistent observation is that the N7 resonance is more shielded (lower ppm value) in N7-substituted purines compared to the N9 resonance in the corresponding N9-isomers.[5][6]

| Nitrogen Nucleus | Typical Chemical Shift (δ, ppm) in N7-Isomer | Typical Chemical Shift (δ, ppm) in N9-Isomer | Key Differentiating Feature |

| N7 | ~230 - 240 ppm (Shielded) | Not directly substituted | The substituted N7 appears as a quaternary nitrogen in this region.[5] |

| N9 | More Shielded (~160-170 ppm) | Deshielded upon substitution (~230-240 ppm) | The chemical shift of the unsubstituted N9 in the N7-isomer is significantly different from the substituted N9.[5] |

2D NMR Techniques: Establishing Connectivity

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by establishing through-bond correlations between nuclei.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task. It reveals long-range (typically 2-3 bond) couplings between protons and carbons (or nitrogens). The key is to observe the correlation between the methylene protons (H-α) of the acetate group and the carbons/nitrogens of the purine ring.

-

For an N7-acetate purine: A clear cross-peak will be observed between the acetate CH₂ protons and both the C5 and C8 carbons of the purine ring. If a ¹H-¹⁵N HMBC is performed, a direct correlation between the CH₂ protons and the N7 nitrogen will definitively confirm the structure.[2][4]

-

For an N9-acetate purine: The acetate CH₂ protons will show correlations to the C4 and C8 carbons, and in a ¹H-¹⁵N HMBC, to the N9 nitrogen.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to identify which protons are directly attached to which carbons. This is crucial for unambiguously assigning the protonated carbons of the purine ring (C2, C6, C8) and the methylene carbon of the acetate group before interpreting the long-range HMBC correlations.[3][4]

Detailed Experimental Protocol: Unambiguous Isomer Identification using ¹H-¹⁵N HMBC

This protocol provides a self-validating system by combining multiple NMR experiments.

-

Sample Preparation: Dissolve 5-10 mg of the purified purine derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved to prevent poor spectral resolution.

-

Acquire 1D Spectra:

-

Record a standard ¹H NMR spectrum to assess purity and identify proton resonances.

-

Record a proton-decoupled ¹³C NMR spectrum. Make a preliminary assignment of the N7/N9 isomer based on the chemical shift of the C5 carbon.[3]

-

-

Acquire 2D Spectra:

-

HSQC: Run a standard gradient-selected, multiplicity-edited HSQC (e.g., hsqcedetgpsisp2 on Bruker) to correlate all protonated carbons with their attached protons. This confirms the assignments of C8-H8 and the acetate CH₂.

-

¹H-¹³C HMBC: Run a standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker). Optimize the long-range coupling delay for an average J-coupling of 8 Hz.

-

¹H-¹⁵N HMBC: This is the definitive experiment. Use a pulse program optimized for ¹H-¹⁵N correlations (e.g., hmbcgplpndqf with the heteronucleus changed to ¹⁵N). Set the ¹⁵N spectral width to cover the expected range for purine nitrogens (~150-300 ppm).

-

-

Data Analysis and Validation:

-

In the ¹H-¹³C HMBC spectrum, identify the cross-peaks from the acetate CH₂ protons. A correlation to C5 and C8 indicates an N7-isomer. A correlation to C4 and C8 indicates an N9-isomer.

-

In the ¹H-¹⁵N HMBC spectrum, a direct correlation from the acetate CH₂ protons to a nitrogen resonance confirms the site of attachment.

-

Cross-validate all findings. The initial C5 chemical shift assessment should be confirmed by the HMBC connectivity.

-

Visualization: NMR Workflow for Isomer Determination

Caption: Logical workflow for N7/N9 purine isomer determination using NMR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Principles of ESI-MS/MS for Modified Nucleoside Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, non-volatile molecules like purine derivatives. When coupled with tandem mass spectrometry (MS/MS), it provides not only the accurate molecular weight of the parent ion but also a characteristic fragmentation pattern that serves as a structural fingerprint. For N7-acetate substituted purines, ESI is typically performed in positive ion mode, which generates the protonated molecular ion [M+H]⁺.

Fragmentation Pathways of N7-Acetate Substituted Purines

The fragmentation of N7-substituted purine nucleosides (or the purine bases themselves) in MS/MS follows predictable pathways. The most common and diagnostic fragmentation event is the cleavage of the bond between the purine and the substituent (or the sugar in a nucleoside).

Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion of an N7-acetate substituted purine will typically undergo the following fragmentations:

-

Loss of the Acetate Moiety: Cleavage of the N7-CH₂ bond, leading to a fragment corresponding to the protonated purine base.

-

Fragmentation of the Purine Ring: Subsequent fragmentation of the purine base itself can occur through characteristic losses of small neutral molecules like HCN, NH₃, and CO.

For an N7-acetate substituted purine nucleoside, the primary fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety and yielding a fragment ion corresponding to the protonated N7-acetate purine base. This ion then undergoes the fragmentations described above.

Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is critical for ensuring trustworthiness. It allows for the determination of the accurate mass of the parent ion and its fragments to within a few parts per million (ppm). This enables the calculation of the elemental formula, confirming that the observed mass corresponds to the expected N7-acetate substituted purine and not an isobaric impurity.

Detailed Experimental Protocol: LC-ESI-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with reversed-phase liquid chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatographic Separation (LC):

-

Inject the sample onto a C18 reversed-phase column.

-

Use a gradient elution, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 10-15 minutes. This separates the compound of interest from any impurities.

-

-

Mass Spectrometry (MS):

-

Ionization: Use an ESI source in positive ion mode.

-

Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺ of the N7-acetate purine.

-

Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ ion. Set the precursor ion isolation window to ~1-2 m/z and apply a collision energy (e.g., 15-30 eV) to induce fragmentation.

-

-

Data Analysis:

-

Confirm the mass of the parent ion corresponds to the expected molecular weight. If using high-resolution MS, verify the elemental composition.

-

Analyze the MS/MS spectrum for characteristic fragment ions, such as the loss of the acetate group and subsequent purine ring fragmentations.

-

Quantitative Data Summary: Characteristic Fragment Ions

| Parent Ion | Fragment Ion | Neutral Loss | Interpretation |

| [M+H]⁺ | [Purine+H]⁺ | C₂H₂O₂ | Loss of the acetyl group (as ketene) and a hydrogen radical. |

| [M+H]⁺ | [M-CH₂COOH+H]⁺ | CH₂COOH | Cleavage of the N7-CH₂ bond, loss of the carboxymethyl radical. |

| [Purine+H]⁺ | [Purine+H-HCN]⁺ | HCN | Characteristic fragmentation of the purine imidazole ring. |

| [Purine+H]⁺ | [Purine+H-NH₃]⁺ | NH₃ | Fragmentation involving an exocyclic amino group (e.g., in guanine). |

Visualization: MS Fragmentation Pathway

Caption: Generalized ESI-MS/MS fragmentation of an N7-acetate purine.

UV-Vis Spectroscopy: Probing the Electronic Environment

Influence of N7-Substitution and pH on Absorption Spectra

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The conjugated π-system of the purine ring gives rise to characteristic absorption bands, typically in the 240-280 nm range. The position (λ_max) and intensity of these bands are sensitive to substitution and the protonation state of the molecule. N7-substitution alters the electronic structure, leading to shifts in the λ_max compared to the parent purine or the N9-isomer. Crucially, the N7-position is involved in the acid-base chemistry of the purine ring, and its substitution can alter the pKa of the molecule.[7]

Applications in Reaction Monitoring and pKa Determination

This technique is highly valuable for:

-

Reaction Monitoring: The change in the UV-Vis spectrum can be used to monitor the progress of the N7-acetylation reaction.

-

pKa Determination: By recording UV-Vis spectra at a range of different pH values, one can observe spectral shifts as the purine ring undergoes protonation or deprotonation. Plotting the absorbance at a specific wavelength against pH allows for the determination of the ground-state pKa. This provides valuable physicochemical data for drug development.[8][9]

Detailed Experimental Protocol: pH-Dependent UV-Vis Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of the purified N7-acetate purine in a suitable solvent (e.g., water or methanol).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

-

Sample Preparation: For each pH point, dilute a small aliquot of the stock solution into the respective buffer to a final concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use the corresponding buffer as the blank reference.

-

Scan the spectrum from approximately 200 nm to 400 nm for each pH point.

-

-

Data Analysis:

-

Overlay the spectra to observe the pH-dependent shifts and identify any isosbestic points (wavelengths where the absorbance does not change, indicating an equilibrium between two species).

-

Select a wavelength with a large change in absorbance and plot absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

-

Quantitative Data Summary: Absorption Maxima

| Compound Type | Condition | Typical λ_max (nm) | Comments |

| N7-Acetate Guanine | Neutral pH | ~250-255 and ~270-280 (sh) | The spectrum will differ from unsubstituted guanine. |

| N7-Acetate Guanine | Acidic pH | Shift to longer wavelength | Protonation of the purine ring alters the electronic transitions. |

| N7-Acetate Guanine | Basic pH | Shift in λ_max and intensity | Deprotonation (e.g., at N1) will significantly change the chromophore.[9] |

Vibrational Spectroscopy: IR and Raman Analysis

Characteristic Vibrational Modes of the Purine Core and Acetate Substituent

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. FTIR is sensitive to changes in the dipole moment, while Raman is sensitive to changes in polarizability. Together, they provide a detailed fingerprint of the functional groups and the overall molecular structure.[10]

For N7-acetate substituted purines, key vibrational modes include:

-

Purine Ring Vibrations: A series of complex bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching modes.

-

Carbonyl Stretch (C=O) of Acetate: A strong, characteristic band in the IR spectrum, typically around 1720-1750 cm⁻¹ for the carboxylic acid or 1680-1720 cm⁻¹ for the corresponding carboxylate.

-

C-N Stretching Modes: Vibrations involving the N7-substituent bond.

-

N-H and C-H Stretching Modes: Found in the region above 3000 cm⁻¹.

Differentiating Isomers and Studying Intermolecular Interactions

While less definitive than NMR for initial isomer assignment, vibrational spectroscopy can distinguish between isomers based on subtle differences in their fingerprint regions. Furthermore, it is an excellent tool for studying intermolecular interactions, such as hydrogen bonding, which will be different for the N7- and N9-isomers and will be reflected in the positions and shapes of the N-H and C=O stretching bands.[11]

Detailed Experimental Protocol: FTIR and Raman Analysis

-

Sample Preparation:

-

FTIR: Prepare a KBr pellet by mixing a small amount of the solid sample (~1 mg) with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place the solid sample directly on the ATR crystal.

-

Raman: Place a small amount of the solid sample in a glass capillary or on a microscope slide.

-

-

Spectral Acquisition:

-

FTIR: Acquire the spectrum, typically in the 4000-400 cm⁻¹ range, co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Raman: Use a laser excitation source (e.g., 785 nm to minimize fluorescence). Acquire the spectrum over a similar vibrational range.

-

-

Data Analysis:

-

Identify the key functional group frequencies, paying close attention to the carbonyl stretch of the acetate group and the purine ring breathing modes.

-

Compare the fingerprint region (below 1500 cm⁻¹) of the unknown sample with known standards or with spectra predicted from computational models.

-

Quantitative Data Summary: Key Vibrational Frequencies

| Vibrational Mode | Typical Frequency (cm⁻¹) | Technique | Comments |

| C=O Stretch (Acid) | 1720 - 1750 | FTIR (Strong) | A very strong and diagnostic peak for the acetate functional group. Its position is sensitive to hydrogen bonding. |

| Purine Ring C=N, C=C | 1400 - 1650 | FTIR, Raman | A complex series of bands that constitute the fingerprint of the purine core.[11] |

| Ring Breathing Mode | 650 - 800 | Raman (Strong) | A collective vibration of the entire purine ring, often strong in the Raman spectrum and sensitive to substitution. |

Computational Chemistry: Supporting and Predicting Spectroscopic Data

DFT Calculations for NMR Chemical Shift Prediction

The synergy between experimental data and computational chemistry provides the highest level of confidence in structural assignments. Using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the NMR chemical shifts (¹H, ¹³C, ¹⁵N) for a proposed structure.[12]

The process involves:

-

Building the 3D structures of both the N7- and N9-acetate isomers in silico.

-

Performing a geometry optimization calculation.

-

Calculating the NMR shielding tensors for the optimized geometry.

-

Converting the calculated shieldings to chemical shifts by referencing them against a known standard (e.g., TMS). By comparing the calculated chemical shifts for each isomer with the experimental data, one can determine which isomer provides a better fit, thereby supporting the experimental assignment.[5]

Modeling of IR/Raman Spectra

Similarly, DFT calculations can predict the vibrational frequencies and intensities of a molecule. Comparing the calculated IR and Raman spectra with the experimental data aids in the assignment of complex vibrational modes and confirms the presence of key functional groups.[11]

The Synergy of Experimental and Computational Approaches

This integrated approach is a self-validating system. If the experimental NMR data suggests an N7-isomer, the DFT-predicted NMR spectrum for the N7-isomer should closely match the experimental one, while the predicted spectrum for the N9-isomer should show significant deviations. This synergy elevates the trustworthiness of the structural elucidation far beyond what can be achieved with experimental data alone.

Visualization: Integrated Spectroscopic and Computational Workflow

Caption: Integrated workflow combining experimental and computational methods.

Conclusion: A Synergistic Approach to Characterization

The unambiguous structural characterization of N7-acetate substituted purines is a critical task that necessitates a rigorous and multi-faceted analytical strategy. Relying on a single piece of data is insufficient to overcome the inherent challenge of N7/N9 isomerism. This guide has detailed a synergistic workflow, grounded in the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness). By integrating the definitive power of 2D NMR, the molecular weight and fragmentation evidence from high-resolution mass spectrometry, the electronic insights from UV-Vis spectroscopy, and the functional group fingerprint from vibrational spectroscopy—all validated and supported by computational DFT methods—researchers can establish a self-validating system. This comprehensive approach ensures the scientific integrity of the structural assignment, providing the high-quality, reliable data required to accelerate research and development in medicinal chemistry and beyond.

References

-

Marek, R., Brus, J., Tousek, J., Kovacs, L., & Hockova, D. (2002). N7-and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(7), 493-500. [Link]

-

Shimadzu. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass Spectrometry. Application Note. [Link]

-

Shah, S., & Friedman, S. H. (2008). An ESI-MS method for characterization of native and modified oligonucleotides used for RNA interference and other biological applications. Nature Protocols, 3(3), 351–356. [Link]

-

Ostrowski, T., & Walczak, K. (2003). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 8(3), 334-344. [Link]

-

Kellner, S., & Helm, M. (2014). Quantification of Modified Nucleosides in the Context of NAIL-MS. In RNA and DNA Diagnostics (pp. 177-193). Humana Press, New York, NY. [Link]

-

Havlíček, V., Hrnčiarová, T., Schug, J., & Březinová, A. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLoS ONE, 13(12), e0208947. [Link]

-

Jackowski, K., Kaczmarek-Kędziera, A., & Pecul, M. (2018). Multinuclear NMR Measurements and DFT Calculations for Capecitabine Tautomeric Form Assignment in a Solution. Molecules, 23(1), 169. [Link]

-

Grosjean, H., & Keith, G. (2013). Detection and Structure Analysis of Modified Nucleosides in RNA by Mass Spectrometry. In The Enzymes (Vol. 33, pp. 129-163). Academic Press. [Link]

-

Marek, R., Brus, J., Tousek, J., Kovacs, L., & Hockova, D. (2002). N7-and N9-substituted purine derivatives: a 15N NMR study. MTMT. [Link]

-

Schilling, B., Meyer, J. G., & Verdin, E. (2017). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. In Methods in Molecular Biology (Vol. 1574, pp. 3-17). Humana Press, New York, NY. [Link]

-

Schilling, B., Gibson, B. W., & Verdin, E. (2017). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. JoVE (Journal of Visualized Experiments), (126), e56163. [Link]

-

Salgado, G. F., da Silva, J. B. P., & de Oliveira, K. T. (2016). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 14(18), 4272-4281. [Link]

-

Siuzdak, G. (1998). Mass spectrometry in nucleic acid, carbohydrate and steroid analysis. Journal of the Mass Spectrometry Society of Japan, 46(6), 403-412. [Link]

-

Argüello, G. A., & Jori, G. (2001). On the natural fate of maleic hydrazide. Kinetic aspects of the photochemical and microbiological degradation of the herbicide. Journal of Photochemistry and Photobiology A: Chemistry, 144(2-3), 151-158. [Link]

-

Prasad, M. V., & Kumar, S. (2012). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Spectroscopy Letters, 45(6), 438-446. [Link]

-

Nakatani, K., et al. (2016). Supporting Information for NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA. [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

-

ResearchGate. (n.d.). The pH dependence of the UV–vis absorption spectra. [Link]

-

Dračínský, M., & Seley-Radtke, K. L. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). Mass spectrometry analysis of nucleotides/nucleosides. [Link]

-

Adidou, A., et al. (2011). Guanine: A Combined Study Using Vibrational Spectroscopy and Theoretical Methods. Spectroscopy: An International Journal, 26(5-6), 273-286. [Link]

-

Mason, S. F. (1954). Purine studies. Part II. The ultra-violet absorption spectra of some mono- and poly-substituted purines. Journal of the Chemical Society (Resumed), 2071-2081. [Link]

-

Schilling, B., et al. (2017). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. bio-protocol.org. [Link]

-

Pozdnyakov, I. P., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28001-28038. [Link]

-

Dračínský, M., & Seley-Radtke, K. L. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. [Link]

-

University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]

-

Nguyen, T. T. T., et al. (2024). Simultaneous electrochemical determination of uric acid and hypoxanthine at a TiO2/graphene quantum dot-modified electrode. RSC Advances, 14(28), 20183-20191. [Link]

-

Lyng, F. M., et al. (2007). Growth substrate induced functional changes elucidated by FTIR and Raman spectroscopy in in-vitro cultured human keratinocytes. Arrow@TU Dublin. [Link]

-

Powers, R., & Bruschweiler, R. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 94(47), 16308–16318. [Link]

-

Pal, R., et al. (2015). Role of N7 protonation of guanine in determining structure, stability and function of RNA base pairs. Physical Chemistry Chemical Physics, 17(10), 6847-6857. [Link]

-

Mark, J. E., & Martin, S. T. (2017). Biomarkers of cigarette smoking and DNA methylating agents: Raman, SERS and DFT study of 3-methyladenine and 7-methyladenine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 176, 1-7. [Link]

Sources

- 1. UV-Vis Spectrum Data | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdche.u-szeged.hu [mdche.u-szeged.hu]

- 6. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Strategic Toxicity Screening of Substituted Xanthine Compounds: A Technical Guide for Early-Stage Drug Development

Executive Summary Substituted xanthines—derivatives of the purine base found in caffeine and theophylline—are highly versatile scaffolds in medicinal chemistry. By modifying the N-1, N-3, N-7, and C-8 positions, drug developers have engineered potent therapeutics, including adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and TRPC4/5 channel blockers[1][2]. However, the same structural modifications that drive efficacy often introduce severe safety liabilities, such as hepatotoxicity, genotoxicity, and fatal cardiotoxicity. This whitepaper provides a comprehensive, causality-driven framework for the initial toxicity screening of novel xanthine derivatives, ensuring robust evaluation prior to clinical advancement.

Mechanistic Causality of Xanthine Toxicity

Understanding the biological pathways disrupted by xanthine derivatives is prerequisite to designing effective screening assays. Toxicity generally arises from three primary mechanisms:

-

Adenosine Receptor (AR) Antagonism : Xanthines inherently bind to A1, A2A, A2B, and A3 receptors. While targeted antagonism is therapeutically useful, off-target blockade can induce central nervous system overstimulation and cardiovascular stress[1][3].

-

Phosphodiesterase (PDE) Inhibition : Non-selective inhibition of PDEs (e.g., PDE3A, PDE5A) prevents the degradation of cyclic nucleotides. The resulting accumulation of intracellular cAMP and cGMP triggers severe intracellular calcium dysregulation, ultimately leading to cellular apoptosis and platelet dysfunction[3].

-

hERG Channel Blockade : To improve metabolic stability and target affinity, medicinal chemists often increase the lipophilicity and aromaticity of the C-8 substituent. Unfortunately, these properties are heavily correlated with off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1)[2][4]. Blockade of this channel delays myocardial repolarization, manifesting as QT interval prolongation and potentially lethal Torsades de Pointes arrhythmias[4][5].

Mechanistic pathways of substituted xanthine toxicity via AR antagonism, PDE inhibition, and hERG blockade.

In Vitro Cytotoxicity Profiling

Before advancing to complex physiological models, baseline cellular viability must be established. Substituted xanthines, particularly 1-methylated derivatives and certain 8-alkyl variants, have demonstrated dose-dependent cytotoxicity and tissue-specific damage, such as testicular and thymic atrophy[6][7].

Protocol: High-Throughput Sulforhodamine B (SRB) Cytotoxicity Assay Self-Validating Mechanism: The use of trichloroacetic acid (TCA) fixation instantly halts cellular metabolism and preserves cellular proteins. This prevents artifactual degradation that can skew viability data during prolonged processing, ensuring the readout is a direct reflection of the compound's toxicity at the exact 48-hour mark[6].

-

Cell Seeding : Plate target cells (e.g., primary mouse hepatocytes, HK-2 nephrocytes, or human cancer lines like DU145) at a density of 1×104 cells/well in 96-well microtiter plates using 100 μL of complete growth medium[2][6].

-

Incubation : Allow 24 hours for cellular adhesion and log-phase growth initiation in a humidified CO2 incubator at 37°C[6].

-

Compound Treatment : Prepare serial dilutions of the xanthine derivatives (0.1 μM to 100 μM) in DMSO. Add to the wells, ensuring the final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity[6].

-

Fixation : After 48 hours of exposure, gently layer 50 μL of cold 50% (w/v) TCA onto the medium. Incubate at 4°C for 1 hour to fix cells in situ[6].

-

Staining & Quantification : Wash plates with distilled water, air-dry, and stain with 0.4% SRB solution for 30 minutes. Solubilize the bound dye with 10 mM unbuffered Tris base and measure optical density at 540 nm using a microplate reader to calculate the IC50 [6].

Cardiotoxicity: hERG Patch-Clamp Screening

Because xanthine derivatives are frequently optimized for lipophilic efficiency (LipE) to improve oral bioavailability, they carry an elevated risk of hERG channel inhibition[2][4]. A biochemical binding assay can serve as an initial filter, but automated whole-cell patch-clamping remains the definitive standard for quantifying functional blockade[4][8].

Protocol: Automated Whole-Cell Patch-Clamp hERG Assay Self-Validating Mechanism: The protocol mandates the use of quinidine as a positive control to confirm channel responsiveness. Furthermore, by normalizing post-treatment tail currents to pre-treatment baselines for each individual cell, the assay inherently corrects for variable channel expression across the cell population[8].

-

Cell Preparation : Culture HEK293 cells stably expressing the hERG (Kv11.1) potassium channel. Harvest cells at 70–80% confluency to ensure optimal membrane integrity[8].

-

System Loading : Dispense the cell suspension into an automated patch-clamp system. The system automatically establishes a high-resistance gigaseal and ruptures the membrane to achieve the whole-cell configuration[8].

-

Voltage Protocol : Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current[8].

-

Compound Perfusion : Perfuse the xanthine derivatives at escalating concentrations (e.g., 1, 3, 10, 30 μM). Apply 10 μM quinidine in a separate channel as a positive control[8].

-

Data Analysis : Calculate the percentage of hERG activity inhibition by comparing the peak tail current post-treatment to the pre-treatment baseline. Generate concentration-response curves to determine the IC50 [8].

Multiparametric initial toxicity screening workflow for novel substituted xanthine compounds.

Data Presentation: Comparative Toxicity Profiles

Synthesizing data across multiple assays allows medicinal chemists to identify structure-toxicity relationships. For example, replacing a highly basic or lipophilic C-8 group with a trifluorocyclohexyl branch can drastically improve metabolic stability while mitigating hERG blockade[2].

Table 1: Representative Toxicity Metrics of Substituted Xanthine Classes

| Compound Class | Key Structural Modification | Primary Target | Cytotoxicity ( IC50 ) | hERG Blockade ( IC50 ) | Primary Toxicity Risk |

| 1-Methylxanthines | N-1 Methylation | Adenosine Receptors | Moderate (10-50 μM) | Low (>30 μM) | Testicular / Thymic Atrophy[7] |

| 8-Alkylxanthines | C-8 Alkyl Chain Elongation | PDE Inhibitors | High (0.5-5 μM) | Moderate (~10 μM) | Cellular Apoptosis[6] |

| HC-070 Analogues | N-3 Isopropyl Substitution | TRPC4/5 Channels | Moderate (~15 μM) | High (6.5 μM) | QT Prolongation[2] |

| Optimized C-8 Derivatives | C-8 Trifluorocyclohexyl | TRPC4/5 Channels | Low (>30 μM) | Low (>30 μM) | Minimal (Optimized LipE)[2] |

Strategic Conclusion

The successful development of substituted xanthine compounds relies on a delicate balance between target affinity and safety. By implementing a rigorous, multi-tiered screening strategy—encompassing SRB cytotoxicity assays and automated patch-clamp hERG profiling—researchers can rapidly identify and filter out chemotypes with high lipophilicity or basicity that drive cardiotoxicity and cellular apoptosis[2][4][6].

References

- Daly, J. W., et al. "Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes." PubMed / NIH.

- Suravajhala, R., et al. "Biological evaluation of 8-alkyl xanthines as potential cytotoxic agents." Scientific Research Publishing (SCIRP).

- "Toxic Effects of Some Xanthine Derivatives With Special Emphasis on Adverse Effects on Rat Testes." PubMed / NIH.

- "Antiplatelet Effects of Selected Xanthine-Based Adenosine A 2A and A 2B Receptor Antagonists Determined in Rat Blood." MDPI.

- "Property-Based Design of Xanthine Derivatives as Potent and Orally Available TRPC4/5 Inhibitors for Depression and Anxiety." Journal of Medicinal Chemistry - ACS Publications.

- "hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines." Journal of Korean Medicine.

- "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter.

- "hERG channel inhibition & cardiotoxicity." YouTube.

Sources

- 1. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiplatelet Effects of Selected Xanthine-Based Adenosine A2A and A2B Receptor Antagonists Determined in Rat Blood [mdpi.com]

- 4. drughunter.com [drughunter.com]

- 5. youtube.com [youtube.com]

- 6. Biological evaluation of 8-alkyl xanthines as potential cytotoxic agents [scirp.org]

- 7. Toxic effects of some xanthine derivatives with special emphasis on adverse effects on rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines [jkom.org]

In Silico Modeling of 8-Bromoxanthine Derivative Binding: An In-Depth Technical Guide

Abstract

8-bromoxanthine and its derivatives represent a versatile scaffold in medicinal chemistry, with significant therapeutic potential as modulators of key protein targets, particularly adenosine receptors and phosphodiesterases. This in-depth technical guide provides a comprehensive framework for the in silico modeling of 8-bromoxanthine derivative binding. We will delve into the core methodologies, from target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind critical experimental choices to ensure a robust and validated computational workflow.

Foundational Principles: The "Why" Behind the "How"

Successful in silico modeling hinges on a meticulous and scientifically sound workflow. Each step builds upon the last, and inaccuracies in the initial stages can propagate, leading to misleading results. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that every protocol is part of a self-validating system.

The In Silico Modeling Workflow

Our comprehensive workflow is designed to systematically investigate the binding of 8-bromoxanthine derivatives to their protein targets.

Figure 1: A comprehensive workflow for the in silico modeling of 8-bromoxanthine derivative binding.

Phase 1: Meticulous System Preparation